![molecular formula C9H10N2OS B2887408 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 502651-65-2](/img/structure/B2887408.png)
6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one is a compound that has been studied for its potential antitubercular properties . It was observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one involves a series of reactions. An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one include the Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The efficient synthesis of functionalized thieno[2,3-d]pyrimidines is a significant application. These compounds serve as key intermediates in the production of various heterocyclic compounds that have potential therapeutic properties .
Anticancer Activity
Some derivatives of 6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one have been studied for their anti-proliferative effects against cancer cells. For instance, certain compounds have shown strong inhibitory effects on VEGFR-2, a critical target in cancer therapy, and have demonstrated the ability to prevent cancer cell growth in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Antimycobacterial Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and synthesized for screening against Mycobacteria. Some compounds exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, making them potential candidates for developing new antitubercular drugs .
Future Directions
properties
IUPAC Name |
6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5(2)7-3-6-8(12)10-4-11-9(6)13-7/h3-5H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXYXDJHZOFGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one |
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